molecular formula C8H6N2O3S2 B2900453 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 34330-04-6

5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2900453
CAS No.: 34330-04-6
M. Wt: 242.27
InChI Key: RPWJHLNLHJSVDL-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound characterized by its sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene derivatives with appropriate reagents to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction environments to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a useful compound in pharmaceutical research.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its sulfur and nitrogen atoms play a crucial role in its biological activity, interacting with enzymes and receptors to produce desired outcomes. The exact mechanism of action may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-Benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

  • 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one

Uniqueness: 5-Methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific structural features and reactivity. Its sulfur atom contributes to its unique chemical properties, distinguishing it from other similar compounds.

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Properties

IUPAC Name

5-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c1-2-3-5(11)9-8(14)10-6(3)15-4(2)7(12)13/h1H3,(H,12,13)(H2,9,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWJHLNLHJSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34330-04-6
Record name 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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